molecular formula C₈¹³CH₈D₂Cl¹⁵NO₃ B1141243 (S)-Carisbamate-13C,15N,d2 CAS No. 1246817-83-3

(S)-Carisbamate-13C,15N,d2

Cat. No. B1141243
M. Wt: 219.63
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Carisbamate-13C,15N,d2, also known as S-Carisbamate or (S)-Carisbamate-13C,15N,d2, is an important molecule used in scientific research. It is an isotopically labeled carisbamate, an analogue of the neurotransmitter GABA, which is used to study the effects of GABA on the body. This molecule has been used in a variety of research applications, including drug discovery and development, pharmacology, and neuroscience. It has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of (S)-Carisbamate-13C,15N,d2 can be achieved through a multi-step process involving the use of various reagents and catalysts.

Starting Materials
13C-labeled urea, 15N-labeled methyl isocyanate, Deuterated alcohol, Catalysts and reagents

Reaction
The first step involves the reaction of 13C-labeled urea with a deuterated alcohol in the presence of a catalyst to form a carbamate intermediate., The carbamate intermediate is then reacted with 15N-labeled methyl isocyanate in the presence of a catalyst to form (S)-Carisbamate-13C,15N,d2., The final product can be purified using various techniques such as chromatography and recrystallization.

Scientific Research Applications

(S)-Carisbamate-13C,15N,d2 has been used in a variety of scientific research applications. It has been used in drug discovery and development, as it can be used to study the effects of GABA on the body. It has also been used in pharmacology and neuroscience research, as it can be used to study the effects of drugs on the body. Additionally, it has been used in metabolomics and proteomics research, as it can be used to study the effects of metabolites and proteins on the body.

Mechanism Of Action

(S)-Carisbamate-13C,15N,d2 acts as an agonist at GABA receptors, binding to them and activating them. This activation of GABA receptors leads to a variety of biochemical and physiological effects, including the inhibition of neuronal excitability, the reduction of anxiety and stress, and the promotion of relaxation.

Biochemical And Physiological Effects

(S)-Carisbamate-13C,15N,d2 has been found to have a variety of biochemical and physiological effects. It has been found to inhibit neuronal excitability, reduce anxiety and stress, and promote relaxation. It has also been found to have anticonvulsant and antianxiety effects, as well as neuroprotective and neuroregenerative effects. Additionally, it has been found to have antidepressant and anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

(S)-Carisbamate-13C,15N,d2 has a number of advantages and limitations for lab experiments. One advantage is that it is easily synthesized, making it a convenient choice for research. Additionally, it is relatively inexpensive and can be stored for long periods of time. However, it has a number of limitations, such as its low solubility in water and its short half-life. Additionally, it is not very stable and can degrade quickly.

Future Directions

There are a number of potential future directions for (S)-Carisbamate-13C,15N,d2 research. One potential direction is to further study its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be done to improve its synthesis method, as well as its stability and solubility. Additionally, further research could be done to explore its potential use in drug discovery and development, as well as its potential use in metabolomics and proteomics research. Finally, further research could be done to explore its potential use in other areas, such as neurology and psychiatry.

properties

CAS RN

1246817-83-3

Product Name

(S)-Carisbamate-13C,15N,d2

Molecular Formula

C₈¹³CH₈D₂Cl¹⁵NO₃

Molecular Weight

219.63

synonyms

(1S)-1-(2-Chlorophenyl)-1,2-ethanediol 2-Carbamate-13C,15N,d2;  JNJ 10234094-13C,15N,d2;  RWJ 333369-13C,15N,d2;  YKP 509-13C,15N,d2; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.